3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid
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Overview
Description
3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid is a synthetic compound that has been used in scientific research for its potential therapeutic properties. It is a derivative of the amino acid proline and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid is not fully understood. However, it is believed to act through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has been found to have other biochemical and physiological effects. It has been found to have anticonvulsant and neuroprotective effects, which may be due to its ability to modulate the activity of ion channels in the brain. It has also been found to have antioxidant properties, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid in lab experiments is its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects, making it a potential candidate for the treatment of various disorders. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Further research is needed to fully elucidate its therapeutic potential.
Future Directions
There are several future directions for the research on 3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid. One direction is to further investigate its mechanism of action and its potential therapeutic properties. Another direction is to explore its potential use in combination with other drugs for the treatment of various disorders. Additionally, research could focus on the development of new derivatives of this compound with improved therapeutic properties.
Synthesis Methods
The synthesis of 3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid involves the reaction of proline with chloroacetyl chloride and methylthiophene-2-carboxamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid has been used in scientific research for its potential therapeutic properties. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been found to have anticonvulsant and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Properties
IUPAC Name |
3-[(3-chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-6-5-16-9(8(6)11)10(15)12(2)4-3-7(13)14/h5H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAMVOLDBBNIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1Cl)C(=O)N(C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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